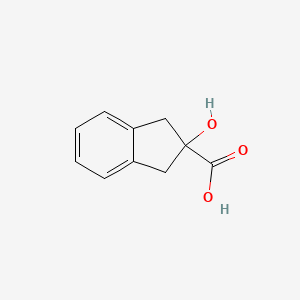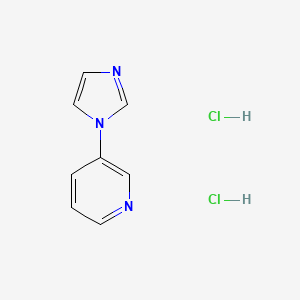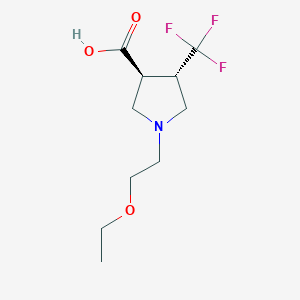![molecular formula C8H10O2 B2752045 6-Oxaspiro[3.5]non-7-en-9-one CAS No. 2172033-27-9](/img/structure/B2752045.png)
6-Oxaspiro[3.5]non-7-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxaspiro[3.5]non-7-en-9-one is a chemical compound with the CAS number 2172033-27-9 . It has a molecular weight of 138.17 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10O2/c9-7-2-5-10-6-8(7)3-1-4-8/h2,5H,1,3-4,6H2 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 138.17 .Aplicaciones Científicas De Investigación
1. Synthesis of Spirocyclic Ethers
Researchers have utilized Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations to prepare a variety of substituted spirocyclic systems, such as 1-oxaspiro[4.4]non-6-ene and 6-oxaspiro[4.5]dec-1-ene. This method has been applied to the total synthesis of spirocyclic ethers like theaspirane and theaspirone, demonstrating its potential in organic synthesis (Young, Jung, & Cheng, 2000).
2. Antimicrobial and Cytotoxic Activity Exploration
Compounds with a core of 1-oxa-7-azaspiro[4.4]non-2-ene, related to 6-Oxaspiro[3.5]non-7-en-9-one, were isolated from the pathogenic fungus Wilsonomyces carpophilus. Although these compounds didn't show significant antimicrobial or cytotoxic effects, their isolation and structural elucidation contribute to the understanding of fungal secondary metabolites (Narmani et al., 2018).
3. Applications in Medicinal Chemistry
Oxa/azaspiro[4,5]trienone derivatives, structurally related to this compound, have been synthesized and explored for their anticancer properties. Some compounds in this class showed promising results against various cancer cell lines, suggesting their potential as therapeutic agents. These compounds have been found to induce apoptosis through mitochondrial disruption (Yugandhar et al., 2015).
4. Synthetic Routes and Structural Analysis
The synthesis and crystal structure of related compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate have been studied. These investigations provide insights into the structural and chemical properties of spiro compounds, aiding further research in this area (Wang et al., 2011).
Propiedades
IUPAC Name |
6-oxaspiro[3.5]non-7-en-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-2-5-10-6-8(7)3-1-4-8/h2,5H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSIGPTRZCTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)







![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)
